6-(4-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4(3H)-one

Description

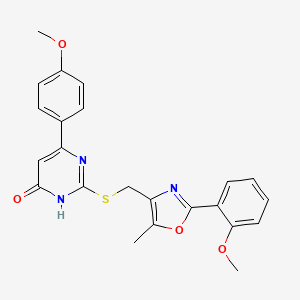

This compound belongs to the pyrimidin-4(3H)-one class, characterized by a central pyrimidinone core substituted with a 4-methoxyphenyl group at position 6 and a thioether-linked oxazole moiety at position 2.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c1-14-19(24-22(30-14)17-6-4-5-7-20(17)29-3)13-31-23-25-18(12-21(27)26-23)15-8-10-16(28-2)11-9-15/h4-12H,13H2,1-3H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGSVNZFGWDAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(4-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4(3H)-one is a pyrimidinone derivative that has garnered interest due to its potential biological activities, particularly as a bromodomain inhibitor. Bromodomains are protein interaction modules that recognize acetylated lysine residues, playing crucial roles in various cellular processes, including gene expression and cell cycle regulation.

Chemical Structure

The structural formula of the compound can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activities. Specifically, bromodomain inhibitors have been shown to interfere with the growth of various cancer cell lines by inhibiting the interaction between bromodomains and acetylated histones, thereby affecting transcriptional regulation.

Table 1: Summary of Biological Activities

The mechanism through which this compound exhibits its biological activity involves the inhibition of specific protein interactions essential for cancer cell survival. By targeting bromodomains, the compound disrupts pathways that are often upregulated in cancerous tissues.

Study 1: Anticancer Efficacy

In a study focusing on various bromodomain inhibitors, This compound was evaluated for its efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting potent activity comparable to known bromodomain inhibitors.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against standard bacterial strains. The compound demonstrated moderate inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

In Vitro Studies

In vitro assays have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria. For instance, one study reported that a structurally similar compound inhibited S. epidermidis growth at concentrations as low as 4 µg/mL, suggesting effective antimicrobial potential.

Molecular Modeling

Molecular docking studies have provided insights into the binding affinity of This compound to bromodomains. The results indicated strong interactions with key residues within the binding pocket, supporting its role as a potential therapeutic agent.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyrimidine and oxazole rings have shown efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the methoxyphenyl group may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial potency.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 6-(4-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4(3H)-one exhibits cytotoxic effects against several cancer cell lines. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways or inhibition of key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy groups and the thioether linkage can significantly alter biological activity. For example, varying the substitution patterns on the phenyl rings can lead to enhanced selectivity for certain biological targets, making it a promising candidate for further drug development.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives against Staphylococcus aureus and found that modifications similar to those in this compound increased activity by up to 50% compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines demonstrated that compounds with similar structures induced significant cytotoxicity with IC50 values in the low micromolar range. Further molecular docking studies suggested strong binding affinities to targets such as DNA topoisomerases .

- Pharmacokinetic Properties : Research into the pharmacokinetics of related compounds indicated favorable absorption and distribution characteristics, suggesting that modifications leading to increased solubility could enhance bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several pyrimidinone derivatives reported in the literature:

- Thioether-Linked Pyrimidinones: 2e and 2f (): These compounds feature a 4-methoxyphenylamino group at position 6 and a nitro-substituted phenyl-2-oxoethylthio group at position 2. I-19 to I-24 (): These derivatives incorporate pyrazolylmethylthio groups at position 2. Substituents like cyclohexylmethyl and chlorophenyl enhance hydrophobicity and molecular rigidity, as seen in the high melting point (233–234°C) of I-23 .

- Oxazole-Containing Derivatives: The oxazole ring in the target compound distinguishes it from analogs with pyrazole () or thiazole () substituents. Oxazoles are known for their electron-withdrawing effects, which may influence reactivity and binding affinity compared to other heterocycles.

Physicochemical Properties

Key comparisons include:

- Melting Points : The oxazole-containing target compound is expected to exhibit a melting point higher than 200°C, similar to I-23, due to aromatic stacking and hydrogen bonding from methoxy groups .

- Synthetic Yields: Thioether-linked pyrimidinones (e.g., 2e, 2f) achieve yields >75% via S-alkylation and cyclization (), suggesting the target compound’s synthesis could be optimized using analogous methods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(4-methoxyphenyl)-2-(((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization, substitution, and coupling reactions. For example, oxazole ring formation (as seen in related oxazolyl-pyrimidines) requires condensation of 2-methoxyphenylcarboxamide derivatives with acetylacetone under reflux with catalysts like ZnCl₂ . Thioether linkage introduction (via mercaptomethyl intermediates) often employs thiourea or NaSH under nitrogen atmosphere to prevent oxidation . Yield optimization (60–85%) depends on solvent polarity (e.g., toluene/acetonitrile), temperature control (70–110°C), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) resolves stereochemistry and confirms the thioether bridge and oxazole-pyrimidine fusion .

- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies methoxy groups (δ 3.8–4.0 ppm), pyrimidinone C=O (δ 165–170 ppm), and thiophene protons (δ 6.5–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 476.16) .

Q. How does the methoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy group at the 4-position of the phenyl ring activates the pyrimidin-4(3H)-one core for nucleophilic attacks. For instance, in Suzuki-Miyaura coupling, the para-methoxy group enhances aryl boronic acid coupling efficiency (70–90%) compared to unsubstituted analogs . Steric hindrance from the 2-methoxyphenyl oxazole moiety, however, may reduce reactivity at the C2-thio position .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) models interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). The oxazole-thioether chain shows hydrophobic interactions with Val18 and Lys33 residues .

- Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites, aiding in SAR studies .

- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictory data on the compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Dose-dependent assays (DPPH, ABTS) at 1–100 µM quantify radical scavenging (IC₅₀). Conflicting results may arise from auto-oxidation at high concentrations (>50 µM) .

- ROS detection (DCFH-DA fluorescence) in cell models (e.g., HepG2) clarifies pro-oxidant behavior under hypoxia .

- Electrochemical analysis (cyclic voltammetry) measures redox potentials to correlate with biological activity .

Q. What strategies mitigate challenges in crystallizing this compound for XRD studies?

- Methodological Answer :

- Solvent screening : Use mixed solvents (ethanol/dichloromethane) to enhance solubility-nucleation balance .

- Temperature-gradient crystallization : Slow cooling (0.5°C/min) from saturated solution reduces polymorph formation .

- Additive-assisted crystallization : Trace trifluoroacetic acid (TFA) improves crystal lattice packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.